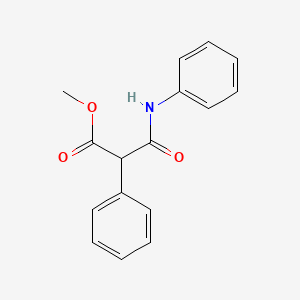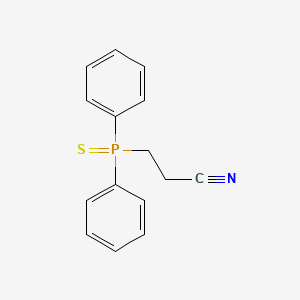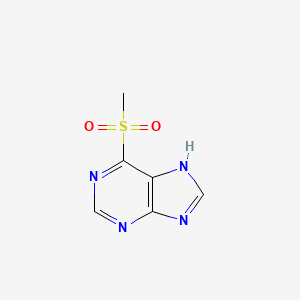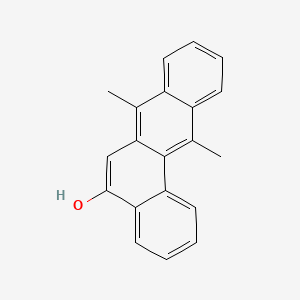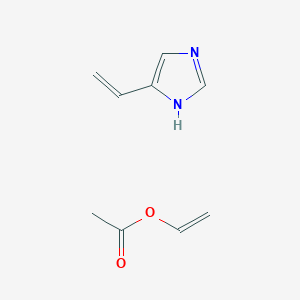![molecular formula C17H13N3S2 B14005381 3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-65-5](/img/structure/B14005381.png)
3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound that features a unique structure combining an aminophenyl group, a thienyl group, and a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and thienyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminophenyl)-7-(2-thienyl)-thieno[3,2-c]pyridin-4-amine
- 3-(4-aminophenyl)-7-(4-thienyl)-thieno[3,2-c]pyridin-4-amine
- 3-(4-aminophenyl)-7-(5-thienyl)-thieno[3,2-c]pyridin-4-amine
Uniqueness
Compared to similar compounds, 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine may exhibit unique properties due to the specific positioning of the thienyl group. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
832695-65-5 |
|---|---|
Molecular Formula |
C17H13N3S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-(4-aminophenyl)-7-thiophen-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C17H13N3S2/c18-12-3-1-10(2-4-12)14-9-22-16-13(11-5-6-21-8-11)7-20-17(19)15(14)16/h1-9H,18H2,(H2,19,20) |
InChI Key |
BSPWGXCCLDSQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CSC=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
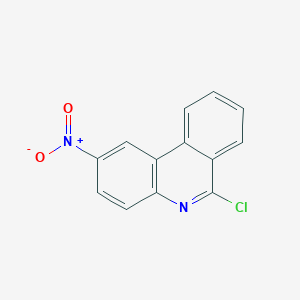
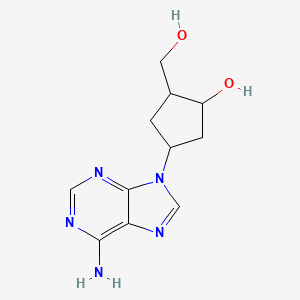
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
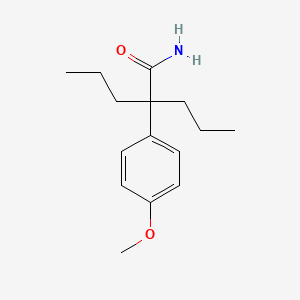
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
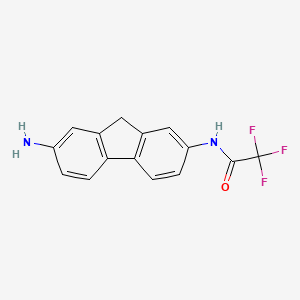
![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
